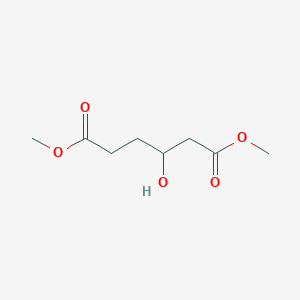
Dimethyl 3-hydroxyhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-hydroxyhexanedioate is an organic compound with the molecular formula C8H14O5 It is a diester derivative of 3-hydroxyhexanedioic acid, characterized by the presence of two methoxycarbonyl groups attached to the hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-hydroxyhexanedioate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-hydroxyhexanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dimethyl 3-oxohexanedioate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Dimethyl 3-oxohexanedioate.
Reduction: Dimethyl 3-hydroxyhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-hydroxyhexanedioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of esterification and hydrolysis reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Industry: Used as an intermediate in the synthesis of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 3-hydroxyhexanedioate depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bonds, releasing 3-hydroxyhexanedioic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Dimethyl 3-hydroxydecanedioate: Similar structure but with a longer carbon chain.
Dimethyl 3-hydroxypropionate: A shorter chain ester with similar functional groups.
Dimethyl 3-hydroxybutanedioate: Another diester with a different carbon chain length.
Uniqueness: Dimethyl 3-hydroxyhexanedioate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination of features makes it versatile for various chemical transformations and applications.
Biological Activity
Dimethyl 3-hydroxyhexanedioate, also known as dimethyl 3-hydroxyadipate, is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies and presenting data in a structured manner.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.19 g/mol
- IUPAC Name : this compound
The compound features two ester functional groups and a hydroxyl group, which contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of related compounds can induce apoptosis in cancer cells. For instance, modifications of similar esters have demonstrated significant antiproliferative effects against different cancer cell lines, such as HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM .
- Enzyme Inhibition : The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy due to its role in regulating gene expression .
- Metabolic Effects : this compound may influence metabolic pathways, particularly in fatty acid metabolism and energy production. Its structural similarity to other metabolic intermediates suggests it could play a role in cellular energy homeostasis.
Case Studies and Research Findings
- Antiproliferative Activity :
- Mechanism of Action :
- Enzymatic Studies :
Data Summary
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
dimethyl 3-hydroxyhexanedioate |
InChI |
InChI=1S/C8H14O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h6,9H,3-5H2,1-2H3 |
InChI Key |
DYDLEGFFUXTDAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















